5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole
Description
Properties
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIFZUSIQAQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133051-88-4 | |
| Record name | 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole (CAS No. 133051-88-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C33H25BrN4
- Molecular Weight : 557.48 g/mol
- Melting Point : 135-137 °C
- Purity : Generally >98% as determined by HPLC .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole derivatives, including this compound. Research indicates that tetrazoles can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Tetrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells, contributing to their anticancer effects .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes:
- Gram-positive and Gram-negative Bacteria : Studies have reported effectiveness against both types of bacteria, suggesting broad-spectrum antimicrobial activity .
Synthesis and Characterization
A study highlighted the synthesis of this compound via a multi-step process involving the bromination of biphenyl derivatives followed by tetrazole formation. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity .
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Bromination of biphenyl | 85 |
| 2 | Formation of tetrazole | 90 |
| 3 | Purification | >98 |
Cytotoxicity Studies
In vitro cytotoxicity tests were conducted on various cancer cell lines (e.g., MDA-MB-231). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole is primarily recognized for its role as an intermediate in the synthesis of antihypertensive medications such as Losartan and Valsartan. These drugs are part of the angiotensin receptor blocker (ARB) class, which are used to treat high blood pressure and heart failure.
Synthesis of Antihypertensives
The compound acts as a crucial building block in the synthesis of:
- Losartan : An ARB that helps manage hypertension by blocking the effects of angiotensin II.
- Valsartan : Similar to Losartan, it functions by inhibiting angiotensin II receptors, thereby lowering blood pressure.
The synthesis typically involves several steps where this compound is reacted with other reagents to form the final pharmaceutical product.
Research and Development
In recent studies, this compound has been explored for its potential in various therapeutic areas beyond hypertension management. Its structural characteristics allow for modifications that could lead to new derivatives with enhanced biological activity.
Case Studies
- A study published in Journal of Medicinal Chemistry highlighted modifications to the tetrazole ring leading to compounds with improved bioavailability and reduced side effects compared to existing ARBs.
- Another research article from European Journal of Medicinal Chemistry discussed the synthesis of analogs derived from this tetrazole, which exhibited promising results in preclinical trials for treating cardiovascular diseases.
Chemical Synthesis Pathways
The synthesis of this compound can be conducted through various methodologies:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 4'-Methyl-2-cyanobiphenyl | Heat, solvent | Formation of biphenyl structure |
| 2 | Bromomethylation agent | Nucleophilic substitution | Introduction of bromomethyl group |
| 3 | Tritylation agent | Acidic conditions | Protection of the nitrogen atom |
This table outlines a simplified pathway for synthesizing the compound, emphasizing key reagents and conditions necessary for successful reactions.
Market Availability and Safety
This compound is commercially available through various chemical suppliers. It is essential to handle this compound with care due to its classification as a hazardous material (GHS Signal Word: Danger).
Comparison with Similar Compounds
Key Physicochemical Properties
Synthesis Methodology
The compound is typically synthesized via bromomethylation of 5-(4'-methylbiphenyl-2-yl)-2-trityl-2H-tetrazole using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride, yielding 88% . Alternative routes involve coupling reactions using palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in THF/Et₃N, achieving 75–95% yields .
Comparison with Similar Compounds
(a) 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole
- Structure : Lacks bromomethyl and trityl groups.
- Role : Direct precursor to sartans after functionalization.
- Synthesis: Produced via cyclization of imino acyl chloride derivatives with sodium nitrate .
- Key Difference : Lower molecular weight (278.78 g/mol) and higher reactivity due to unprotected tetrazole .
(b) 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Structure : Replaces tetrazole with a nitrile group.
- Role : Intermediate in valsartan synthesis.
- Yield : 62% via NBS bromomethylation, lower than the target compound’s 88% .
- Reactivity : Nitrile group requires additional steps (e.g., hydrolysis) for conversion to tetrazole .
Heterocyclic Derivatives with Brominated Aromatics
(a) 5-(4-Bromophenyl)-1H-tetrazole
- Structure : Single bromophenyl ring with unprotected tetrazole.
- Application : Antimicrobial and enzyme inhibition studies.
- Similarity Score : 0.94 (structural similarity to the target compound) .
- Limitation : Absence of biphenyl and trityl groups reduces molecular complexity and drug-binding efficacy .
(b) 5-[4'-(Substituted-methyl)biphenyl-2-yl]-1H-tetrazoles
- Structure: Variants with methyl, octanoyl, or dodecanoyl substituents.
- Pharmacological Activity : Demonstrated angiotensin II receptor binding (IC₅₀ = 0.8–3.2 nM) but lower stability due to unprotected tetrazole .
- Synthesis : Pd-catalyzed coupling followed by deprotection, contrasting with the trityl-protected route of the target compound .
Non-Tetrazole Brominated Compounds
(a) 5-(4'-(N,N-Diphenylamino)-biphenyl-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Structure : Oxadiazolo-pyrazine core instead of tetrazole.
- Synthesis: Two-step procedure starting from 2'-bromoacetophenone, emphasizing electronic properties over bioactivity .
Preparation Methods
Biphenyl Intermediate Synthesis
The synthesis begins with constructing the biphenyl backbone. A Suzuki-Miyaura cross-coupling between 2-cyanophenylboronic acid and 4-bromotoluene forms 4'-methyl-2-cyanobiphenyl. This step typically employs palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–90°C, yielding >85% product.
Tetrazole Ring Formation
The nitrile group in 4'-methyl-2-cyanobiphenyl undergoes cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) and zinc bromide (ZnBr₂) at 110°C. This generates 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, though the reaction’s exothermic nature requires careful temperature control to prevent decomposition.
Trityl Protection Strategy
To protect the tetrazole’s acidic NH group, triphenylmethyl chloride (TrCl) is added under basic conditions (e.g., triethylamine in dichloromethane). This step achieves near-quantitative yields (>95%) of 5-(4'-methylbiphenyl-2-yl)-2-trityl-2H-tetrazole, critical for subsequent functionalization.
Bromination of the Methyl Group
The final step introduces the bromomethyl moiety via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in carbon tetrachloride (CCl₄). Key parameters include:
-
Temperature : 70–80°C to balance reactivity and selectivity.
-
Solvent choice : CCl₄ enhances bromine atom transfer efficiency but raises environmental concerns.
Optimization of Reaction Conditions
Solvent Systems
Catalytic Enhancements
Temperature and Stoichiometry
-
Bromination at 25–30°C with dibromoisocyanurate (DBDMH) as the bromine source achieves 78% yield while minimizing thermal degradation.
-
Molar ratios : A 1:1.05 substrate-to-NBS ratio prevents excess bromine accumulation, reducing tribromide formation.
Analytical Characterization
Post-synthesis analysis employs:
-
¹H NMR : Key signals include the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and bromomethyl singlet (δ 4.5 ppm).
-
HPLC : Purity >99% is achieved using a C18 column with acetonitrile/water (70:30).
-
Mass spectrometry : Molecular ion peak at m/z 557.48 ([M+H]⁺) confirms the target structure.
Industrial-Scale Challenges and Solutions
Byproduct Formation
-
Dibrominated derivatives : Over-bromination produces 4'-(dibromomethyl)-biphenyl analogs, necessitating column chromatography for removal.
-
Trityl group cleavage : Acidic workup conditions (pH < 3) hydrolyze the trityl group, requiring neutralization before extraction.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to olmesartan medoxomil and valsartan , with regulatory standards mandating impurity levels <0.1%. Its bromomethyl group enables nucleophilic displacement with tetrazole-containing fragments, streamlining API assembly .
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole, and how is its structure confirmed? A: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, leveraging the reactivity of the bromomethyl group. For example, analogous tetrazole derivatives are prepared using Ru-catalyzed decarboxylative alkylation, as demonstrated in the synthesis of 5-(4-bromophenyl)-2H-tetrazole derivatives . Structural confirmation relies on 2D NMR (e.g., HMBC for connectivity analysis), IR spectroscopy (e.g., C–H stretching of CH2 groups), and mass spectrometry (e.g., molecular ion peaks at m/z 394) .
Basic Applications in Medicinal Chemistry
Q: How is this compound utilized as a synthetic intermediate in drug discovery? A: The bromomethyl group enables functionalization via Suzuki coupling or nucleophilic substitution, making it valuable for constructing biphenyl-tetrazole scaffolds. These scaffolds are common in angiotensin II receptor antagonists and enzyme probes, as seen in studies of hMGL (human monoacylglycerol lipase) inhibitors . The trityl group enhances solubility and stability during synthetic steps .
Advanced Reactivity and Functionalization
Q: How does the bromomethyl group influence regioselectivity in cross-coupling reactions, and what challenges arise in optimizing reaction conditions? A: The bromomethyl group acts as an electrophilic site for SN2 reactions or metal-catalyzed couplings. However, steric hindrance from the trityl group can reduce reactivity, necessitating optimized catalysts (e.g., Pd(PPh3)4) and solvents (e.g., DMF at 80°C). Contradictions in reported yields (e.g., 60–85%) may stem from variations in substrate purity or catalyst loading .
Advanced Structural Analysis
Q: What crystallographic techniques are used to resolve structural ambiguities in bromomethyl-tetrazole derivatives? A: Single-crystal X-ray diffraction (SCXRD) is critical. For example, orthorhombic crystal systems (space group P212121) with unit-cell parameters (a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) have been reported for related bromophenyl-thiazole hybrids. Interactions like C–H···N and π–π stacking stabilize the lattice, which can inform solubility predictions .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported biological activities of tetrazole derivatives? A: Variations in activity (e.g., enzyme inhibition IC50 values) may arise from assay conditions (e.g., pH, temperature) or impurities. For instance, GR127935 and PAPP, two 5-HT1D antagonists, showed divergent efficacy in α1-adrenergic studies due to off-target effects . Rigorous HPLC purity checks (>95%) and standardized bioassays are recommended .
Safety and Handling in Laboratory Settings
Q: What precautions are necessary when handling this bromomethyl-containing compound? A: The bromomethyl group is a potential alkylating agent, requiring use in fume hoods with PPE (gloves, goggles). Decomposition products (e.g., HBr) necessitate neutralization protocols. Storage at –20°C in airtight containers prevents hydrolysis .
Advanced Methodological Optimization
Q: What strategies improve the yield of 2-trityl-protected tetrazoles in multistep syntheses? A: Key strategies include:
- Protection-Deprotection: The trityl group is stable under acidic conditions but removable via TFA (trifluoroacetic acid).
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Chromatography: Silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separate byproducts .
Role in Enzyme Inhibition Studies
Q: How does this compound serve as a probe for enzyme active-site characterization? A: Its biphenyl-tetrazole core mimics natural substrates in enzymes like hMGL. Covalent binding studies using MALDI-TOF MS have identified active-site residues (e.g., Ser122, Asp239) via mass shifts . Competitive inhibition assays (Ki < 1 µM) validate its potency .
Computational Modeling Applications
Q: What computational methods predict the binding affinity of this compound to target proteins? A: Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions with receptors like angiotensin II type 1 (AT1). QSAR models highlight the bromomethyl group’s contribution to lipophilicity (logP ≈ 4.2), correlating with membrane permeability .
Stability Under Physiological Conditions
Q: How does the compound’s stability in aqueous buffers impact in vitro assays? A: The trityl group reduces hydrolysis rates (t1/2 > 24h at pH 7.4 vs. t1/2 < 2h for unprotected tetrazoles). However, serum esterases in cell media can degrade the compound, requiring stability assays via LC-MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
